molecular formula C10H14ClNO2 B13228396 Methyl 2-amino-5-ethylbenzoate hydrochloride

Methyl 2-amino-5-ethylbenzoate hydrochloride

Cat. No.: B13228396
M. Wt: 215.67 g/mol
InChI Key: HOHUXVNJYRYLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-ethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-ethylbenzoate hydrochloride typically involves the esterification of 2-amino-5-ethylbenzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using industrial-grade reagents and catalysts, and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-ethylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-ethylbenzoate hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-ethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-ethylbenzoate hydrochloride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 2-amino-5-ethylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-3-7-4-5-9(11)8(6-7)10(12)13-2;/h4-6H,3,11H2,1-2H3;1H

InChI Key

HOHUXVNJYRYLMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)OC.Cl

Origin of Product

United States

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